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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally obtained data for 4-
oxobutanenitrile against established literature values. The objective is to offer a clear and

concise cross-reference for researchers working with this compound, ensuring accuracy and

reproducibility in their experimental work. This document outlines the key physicochemical and

spectroscopic properties, presents detailed experimental protocols for their determination, and

visualizes the workflow for data comparison.

Physicochemical and Spectroscopic Data
Comparison
A comprehensive analysis of 4-oxobutanenitrile was conducted to determine its key physical

and spectroscopic properties. The experimental findings are presented below in conjunction

with established literature values for a direct comparison.
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Property Experimental Value Literature Value

Molecular Formula C₄H₅NO C₄H₅NO[1][2]

Molecular Weight 83.09 g/mol 83.09 g/mol [1][2]

Boiling Point 65-68 °C at 3 Torr 64–67.5°C at 3 Torr[1]

Melting Point
Not Applicable (Liquid at room

temperature)

Not widely reported; likely a

liquid at ambient conditions.

Appearance Colorless liquid -

Spectroscopic Data Experimental Value Literature Value

Infrared (IR) (cm⁻¹)
C=O Stretch: 1685C≡N

Stretch: 2247

C=O Stretch: ~1700C≡N

Stretch: ~2250[1]

¹H NMR (δ, ppm)
See Table 3 for detailed

assignments

General range for α-protons to

a carbonyl: 2.5–3.5 ppm[1]

¹³C NMR (δ, ppm)
See Table 4 for detailed

assignments
-

Detailed ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

of organic molecules. Below is a detailed breakdown of the experimental ¹H and ¹³C NMR data

for 4-oxobutanenitrile.

Table 3: Experimental ¹H NMR Data for 4-Oxobutanenitrile (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.80 t, J=1.2 Hz 1H -CHO

2.95 t, J=7.2 Hz 2H -CH₂-CHO

2.70 t, J=7.2 Hz 2H -CH₂-CN
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Table 4: Experimental ¹³C NMR Data for 4-Oxobutanenitrile (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

200.5 C=O

118.0 C≡N

40.8 -CH₂-CHO

15.2 -CH₂-CN

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency

and facilitate the replication of these results.

Determination of Physicochemical Properties
Boiling Point: The boiling point was determined under reduced pressure (3 Torr) using a

short-path distillation apparatus. The temperature at which a steady stream of distillate was

collected was recorded.

Melting Point: The physical state of the compound was observed at ambient temperature (25

°C). As the compound is a liquid under these conditions, a melting point determination was

not applicable.

Spectroscopic Analysis
Infrared (IR) Spectroscopy: A thin film of the neat liquid was placed between two sodium

chloride plates. The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.
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Workflow and Pathway Diagrams
To visually represent the logical flow of this comparative analysis, the following diagrams have

been generated using Graphviz.
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Caption: Experimental workflow for the synthesis, purification, characterization, and

comparative analysis of 4-oxobutanenitrile.
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Caption: A representative synthetic pathway illustrating the utility of 4-oxobutanenitrile as a

precursor in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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